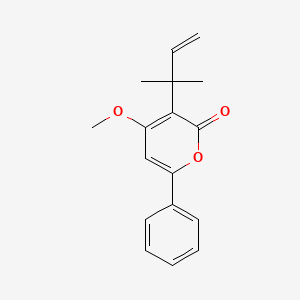![molecular formula C22H18O6 B14411432 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol CAS No. 86004-72-0](/img/structure/B14411432.png)
3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and methyl substitutions on a binaphthalene backbone, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. One common approach is the halogenation of binaphthol derivatives followed by methylation and hydroxylation. Catalysts such as palladium and nickel are often used to facilitate these reactions . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gossypol: A yellow phenolic compound with similar hydroxyl and methyl substitutions.
1,1’-Binaphthalene, 3,3’-dimethyl-: Shares a similar binaphthalene backbone but lacks the extensive hydroxylation.
Uniqueness
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its extensive hydroxylation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Eigenschaften
CAS-Nummer |
86004-72-0 |
|---|---|
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3 |
InChI-Schlüssel |
DQEDEOFMIOKXMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
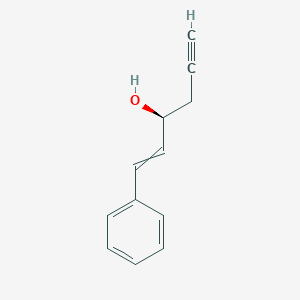
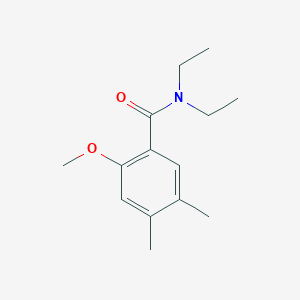
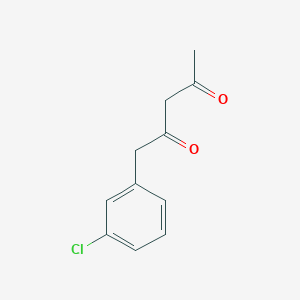
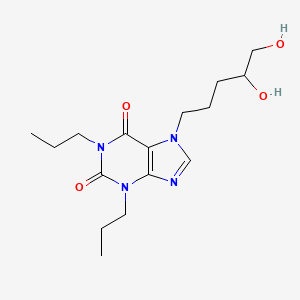

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

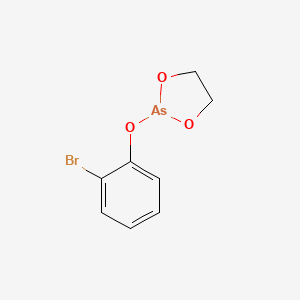
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
